molecular formula C17H18N2O4S B2883490 Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate CAS No. 896296-22-3

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2883490
CAS No.: 896296-22-3
M. Wt: 346.4
InChI Key: FXOLSHBLOJTHLY-UHFFFAOYSA-N
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Description

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a substituted thiophene ring. The thiophene moiety is functionalized with 4,5-dimethyl groups and a methylcarbamoyl substituent at the 3-position.

Properties

IUPAC Name

methyl 4-[[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-9-10(2)24-16(13(9)15(21)18-3)19-14(20)11-5-7-12(8-6-11)17(22)23-4/h5-8H,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOLSHBLOJTHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the methylcarbamoyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biochemical assay or its activity as a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Heterocyclic Core Variations

The compound’s thiophene core distinguishes it from analogs with other heterocycles:

Compound Name Heterocycle Key Substituents Applications/Notes References
Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate Thiophene 4,5-dimethyl; 3-(methylcarbamoyl) Hypothesized R&D applications -
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1,3,4-Thiadiazole Phenylcarbamoyl; methoxy linkage Research and development use
Metsulfuron-methyl (triazine-based) Triazine Sulfonylurea; methoxy; methyl groups Herbicide (pesticide applications)
Thiazol-5-ylmethyl carbamate analogs Thiazole Hydroperoxypropan-2-yl; benzyl/oxazolidinone groups Pharmaceutical candidates

Key Observations :

  • Thiophene vs. Thiadiazole/Thiazole: Thiophene’s aromaticity and lower polarity compared to thiadiazole or thiazole may influence solubility and binding interactions.
  • Triazine-Based Analogs : Sulfonylurea-linked triazines () are widely used as herbicides, suggesting that carbamoyl-functionalized heterocycles like the target compound could exhibit divergent bioactivity profiles .

Substituent-Driven Functional Differences

Methylcarbamoyl vs. Phenylcarbamoyl/Sulfonylurea Groups
  • Phenylcarbamoyl : The thiadiazole analog () incorporates a bulkier phenylcarbamoyl group, which may reduce bioavailability but enhance target specificity .
  • Sulfonylurea : Triazine-based pesticides () rely on sulfonylurea linkages for herbicidal activity, a functional group absent in the target compound, suggesting distinct modes of action .

Biological Activity

Methyl 4-((4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)carbamoyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C16H18N2O3S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : this compound

The presence of both thiophene and benzoate moieties contributes to its biological activity by influencing interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's promising antimicrobial activity, particularly against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values have been reported as follows:

CompoundMIC (μg/mL)Selectivity Index (SI)
This compound0.03>3200
TCA1 (control compound)0.48-

The selectivity index indicates a favorable safety profile, suggesting that the compound is effective at low concentrations without significant toxicity to host cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiophene core and the benzoate moiety significantly affect biological activity. For instance:

  • Substituent Variations : Compounds with electron-withdrawing groups on the phenyl ring showed enhanced potency compared to those with electron-donating groups.
  • Positioning of Functional Groups : The positioning of methyl and carbamoyl groups was critical; optimal placement led to improved antimycobacterial activity .

Study 1: Antimycobacterial Activity

In a comparative study, various derivatives of thiophene-based compounds were synthesized and screened for antimycobacterial activity. The compound in focus exhibited a MIC of 0.03 μg/mL, which was significantly lower than that of the reference compound TCA1 (0.48 μg/mL). This study emphasized the potential of thiophene derivatives in developing new antimycobacterial agents .

Study 2: Safety Profile Assessment

A comprehensive toxicity assessment revealed that the compound maintains a high selectivity index (>3200), indicating minimal toxicity towards mammalian cells while effectively inhibiting bacterial growth. This finding is crucial for further development as a therapeutic agent .

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